2-(3-Azidopropoxy)bicyclo[2.2.1]hept-2-ene
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Overview
Description
2-(3-Azidopropoxy)bicyclo[221]hept-2-ene is a compound that belongs to the class of bicyclic compounds It features a bicyclo[221]hept-2-ene core structure with an azidopropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidopropoxy)bicyclo[2.2.1]hept-2-ene typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.1]hept-2-ene, which is commercially available or can be synthesized through Diels-Alder reactions involving cyclopentadiene and ethylene.
Functionalization: The bicyclo[2.2.1]hept-2-ene is then functionalized to introduce the azidopropoxy group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle azide compounds, which can be hazardous .
Chemical Reactions Analysis
Types of Reactions
2-(3-Azidopropoxy)bicyclo[2.2.1]hept-2-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azidopropoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Azidopropoxy)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Azidopropoxy)bicyclo[2.2.1]hept-2-ene depends on its specific application. In bioorthogonal chemistry, the azide group can undergo click reactions with alkynes to form stable triazole linkages . This reaction is highly specific and can occur under mild conditions, making it useful for labeling biomolecules without interfering with their function .
Comparison with Similar Compounds
Similar Compounds
2-Norbornene: A simpler bicyclic compound without the azidopropoxy group.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Another bicyclic compound with different functional groups.
Uniqueness
2-(3-Azidopropoxy)bicyclo[2.2.1]hept-2-ene is unique due to the presence of the azidopropoxy group, which imparts distinct reactivity and potential for bioorthogonal chemistry applications.
Properties
CAS No. |
671821-61-7 |
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Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-(3-azidopropoxy)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H15N3O/c11-13-12-4-1-5-14-10-7-8-2-3-9(10)6-8/h7-9H,1-6H2 |
InChI Key |
NIUSZLUHDULSSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C=C2OCCCN=[N+]=[N-] |
Origin of Product |
United States |
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